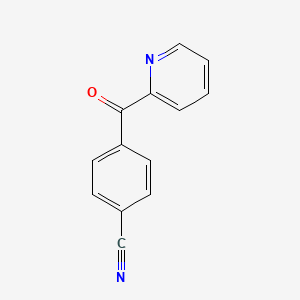
2-(4-Cyanobenzoyl)pyridine
Overview
Description
“2-(4-Cyanobenzoyl)pyridine” is an organic compound with the molecular formula C13H8N2O . It has a molecular weight of 208.21 g/mol.
Molecular Structure Analysis
The molecular structure of “this compound” is based on the pyridine core, a basic aromatic ring structure with one nitrogen atom . The specific structural parameters can be determined using quantum chemical calculations .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques . The compound has a molecular weight of 208.215 Da and a monoisotopic mass of 208.063660 Da .Scientific Research Applications
DNA Binding Studies
- Application : A study by (Chaudhuri, Ganguly, & Bhattacharya, 2007) explored the binding affinities of pyridine derivatives to double-stranded DNA. The results showed significant binding affinities for certain pyridine derivatized benzimidazoles, contributing to understanding molecular recognition processes in DNA interactions.
Catalytic Activity in Copper(I) Complexes
- Application : The work by (Tulloch, Danopoulos, Kleinhenz, Light, Hursthouse, & Eastham, 2001) demonstrates the use of pyridine-functionalized ligands in forming copper(I) complexes. These complexes are significant for their potential in catalysis and structural diversity in organometallic chemistry.
Enhancement of Catalytic Activity
- Application : A study by (Cesari et al., 2019) showed that incorporating a pyridine substituent into certain ligands can enhance catalytic activity. This finding is crucial for improving the efficiency of certain catalysts in chemical reactions.
Ligand Synthesis and Complex Chemistry
- Application : Research by (Halcrow, 2005) focused on the synthesis of 2,6-di(pyrazol-1-yl)pyridine derivatives and their application in complex chemistry. This includes the development of luminescent lanthanide compounds for biological sensing.
Development of Polyimides
- Application : The study by (Wang, Li, Ma, Zhang, & Gong, 2006) involved the synthesis of novel polyimides containing pyridine moieties. These polyimides have notable thermal stability and mechanical properties, making them valuable in materials science.
Development of Fluorescent Probes
- Application : Research by (Shao, Pang, Yan, Shi, & Cheng, 2011) demonstrated the use of pyridine derivatives in synthesizing fluorescent probes for mercury ion detection. This application is crucial for environmental monitoring and safety.
Supramolecular Gelators
- Application : The study by (Panja, Bhattacharya, & Ghosh, 2018) focused on synthesizing pyridine coupled mono and bisbenzimidazoles as supramolecular gelators. These gelators have potential applications in selective metal ion sensing and ionic conductivity.
Future Directions
Mechanism of Action
Target of Action
It is known that pyridine derivatives can be involved in suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
They can function as a monodentate ligand via the pyridine nitrogen atom, or as a bidentate ligand via both nitrogen atoms, resulting in a linear bridge between two metal atoms .
Biochemical Pathways
and Nocardia sp., which can grow rapidly on pyridine as a sole carbon, nitrogen, and energy source .
Pharmacokinetics
The compound has a molecular weight of 20822, which could influence its bioavailability .
Result of Action
It is known that pyridine derivatives can participate in various chemical reactions, leading to the formation of new compounds .
Biochemical Analysis
Biochemical Properties
2-(4-Cyanobenzoyl)pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. This compound also interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in apoptosis and cell proliferation. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a reduction in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular responses to stress. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in significant biological changes, while doses outside this range have minimal impact .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For example, the compound can influence the activity of enzymes involved in the catabolism of pyridine derivatives, leading to changes in the levels of related metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, certain transporters facilitate the uptake of this compound into cells, while binding proteins help in its distribution within the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound within cells can also affect its interactions with other biomolecules and its overall biological activity .
Properties
IUPAC Name |
4-(pyridine-2-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-9-10-4-6-11(7-5-10)13(16)12-3-1-2-8-15-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCRAYQKASCIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642001 | |
| Record name | 4-(Pyridine-2-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57954-94-6 | |
| Record name | 4-(Pyridine-2-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


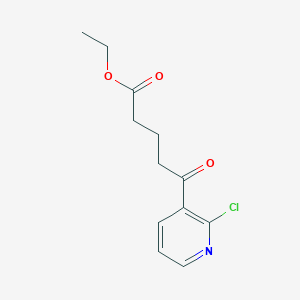
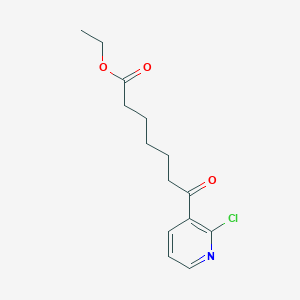
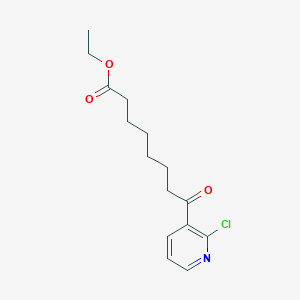
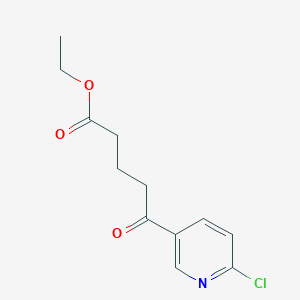
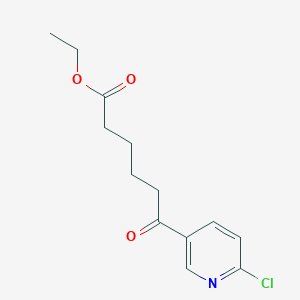



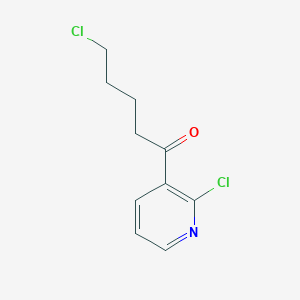


![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)
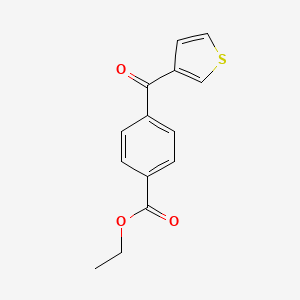
methanone](/img/structure/B1324109.png)
